molecular formula C9H17Cl2N3O4 B590595 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl CAS No. 85679-72-7

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl

Cat. No.: B590595
CAS No.: 85679-72-7
M. Wt: 302.152
InChI Key: FJBDSKXBGFNFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two hydroxyethoxy groups attached to the pyridine ring at positions 2 and 6, and two amino groups at positions 3 and 5. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloropyridine.

    Substitution Reaction: The dichloropyridine undergoes a nucleophilic substitution reaction with ethylene glycol to introduce the hydroxyethoxy groups at positions 2 and 6.

    Amination: The intermediate product is then subjected to an amination reaction to introduce the amino groups at positions 3 and 5.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions where the hydroxyethoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino groups can yield primary or secondary amines.

Scientific Research Applications

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride involves its interaction with specific molecular targets. The hydroxyethoxy and amino groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(chloromethyl)pyridine: This compound has chloromethyl groups instead of hydroxyethoxy groups.

    2,6-Bis(bromomethyl)pyridine: Similar to the chloromethyl derivative but with bromomethyl groups.

    2,6-Pyridinedimethanol: This compound has hydroxymethyl groups instead of hydroxyethoxy groups.

Uniqueness

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride is unique due to the presence of both hydroxyethoxy and amino groups, which provide a combination of properties that are not found in the similar compounds listed above. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4.2ClH/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13;;/h5,13-14H,1-4,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBDSKXBGFNFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)OCCO)OCCO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234956
Record name 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85679-72-7
Record name 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085679727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51T31YI47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.